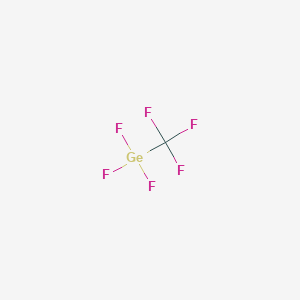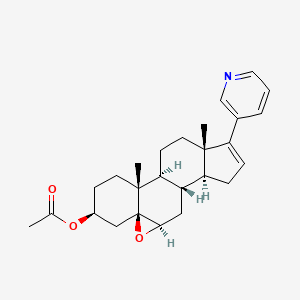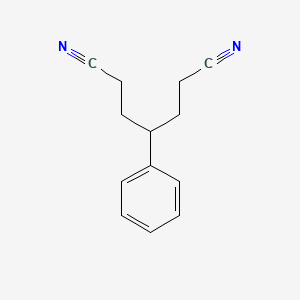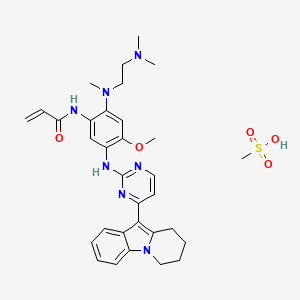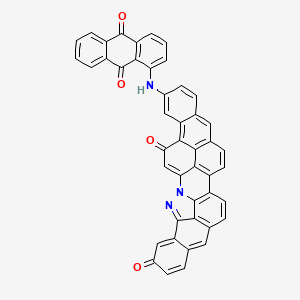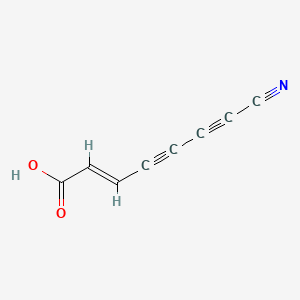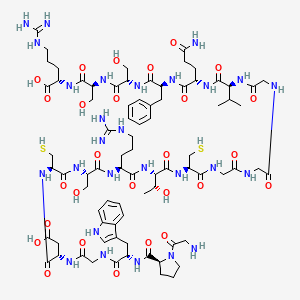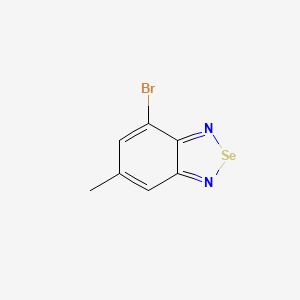![molecular formula C11H9NO4 B14756118 (3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one CAS No. 1705-45-9](/img/structure/B14756118.png)
(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one is a chemical compound characterized by the presence of a nitrophenyl group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one typically involves the condensation of 3-nitrobenzaldehyde with oxolan-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with various functional groups replacing the nitro group.
Scientific Research Applications
(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(4-nitrophenyl)methylidene]oxolan-2-one: Similar structure but with the nitro group in a different position.
(3E)-3-[(3-aminophenyl)methylidene]oxolan-2-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
1705-45-9 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C11H9NO4/c13-11-9(4-5-16-11)6-8-2-1-3-10(7-8)12(14)15/h1-3,6-7H,4-5H2/b9-6+ |
InChI Key |
UCUHWEXTZBUIPQ-RMKNXTFCSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1COC(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


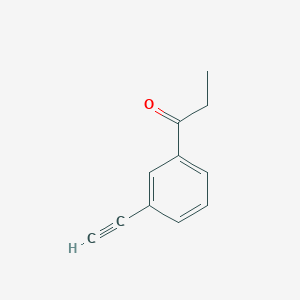
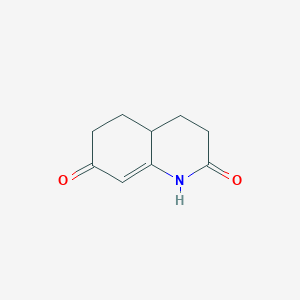
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)

